molecular formula C15H18N2O2 B11853627 tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

Cat. No.: B11853627
M. Wt: 258.32 g/mol
InChI Key: SGSXYCGHDKHRBH-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, which is known to enhance the stability and lipophilicity of organic molecules.

Preparation Methods

The synthesis of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a formal [3 + 2] cycloaddition initiated by C–H activation can be employed to synthesize 1,2-dihydropyrrolo[3,4-b]indol-3-ones, which can then be further modified to obtain the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is also used in the development of novel organic materials for applications in electronics and optoelectronics. Additionally, this compound is explored for its potential use in the synthesis of complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives such as 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and di-tert-butyl 2,2’-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate . These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tert-butyl group in this compound provides unique properties such as increased stability and lipophilicity, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl 3,4-dihydro-1H-pyrrolo[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,16H,8-9H2,1-3H3

InChI Key

SGSXYCGHDKHRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NC3=CC=CC=C23

Origin of Product

United States

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